molecular formula C5H9N3S2 B2632422 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine CAS No. 338420-61-4

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine

Cat. No.: B2632422
CAS No.: 338420-61-4
M. Wt: 175.27
InChI Key: JNWPIAXWCIHVJL-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine (CAS: 338420-61-4) is a sulfur-containing organic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a sulfanyl-ethylamine moiety at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available at 95% purity, as noted in product catalogs .

Properties

IUPAC Name

2-(4-methylthiadiazol-5-yl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-4-5(9-3-2-6)10-8-7-4/h2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWPIAXWCIHVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with an appropriate alkylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions.

Reaction Type Reagents/Conditions Products Key Observations
Disulfide formationH₂O₂, KMnO₄, or NaOCl in acidic mediaBis(4-methyl-1,2,3-thiadiazol-5-yl)disulfideMild oxidants favor disulfide bonds .
Sulfonic acid formationConc. HNO₃, H₂SO₄5-Sulfonato-4-methyl-1,2,3-thiadiazoleRequires strong acids and elevated temps .

Mechanistic Insight : Oxidation proceeds via thiyl radical intermediates for disulfides, while sulfonic acids form through electrophilic substitution at sulfur under harsh conditions .

Reduction Reactions

The thiol and amine groups participate in reductions, often modifying biological activity.

Reaction Type Reagents/Conditions Products Application
Thiol → AmineLiAlH₄ in THF2-[(4-Methyl-1,2,3-thiadiazol-5-yl)amino]-1-ethanamineEnhances hydrogen bonding capacity .
Disulfide → ThiolNaBH₄ in ethanolRegeneration of free thiolReversible redox modulation.

Note : Reduction of the thiadiazole ring itself is rare due to its aromatic stability .

Nucleophilic Substitution

The sulfur atom in the thiol group acts as a nucleophile, enabling derivatization.

Substrate Conditions Products Efficiency
Alkyl halidesBase (e.g., NaOH), RTS-Alkylated derivatives (e.g., 5-alkylthio-1,2,3-thiadiazoles)High yield (~85%) .
Acyl chloridesPyridine, DCM, 0°C → RTThioestersStabilizes compound for biological assays.

Example : Reaction with methyl iodide under basic conditions produces 2-[(4-methyl-1,2,3-thiadiazol-5-yl)methylsulfanyl]-1-ethanamine, a precursor for antifungal agents .

Electrophilic Substitution

Electrophilic attack occurs at the electron-rich nitrogen or sulfur atoms of the thiadiazole ring.

Reaction Reagents Position Modified Outcome
HalogenationBr₂ in acetic acidC-5 of thiadiazole5-Bromo-4-methyl-1,2,3-thiadiazole derivative .
NitrationFuming HNO₃, H₂SO₄, 40°CC-5 (if amino-substituted)Nitro groups enhance redox activity .

Limitation : Unsubstituted thiadiazoles resist electrophilic substitution due to low electron density at carbon atoms .

Thermal and Photochemical Decomposition

Thermolysis fragments the thiadiazole ring, releasing sulfur-containing species.

Conditions Products Mechanism
145°C in inert atmosphereAlkylidene hydrazide + SO gas[4+1] Cycloelimination of SO₂ .
UV irradiationAzine derivativesRadical-mediated ring contraction .

Application : Thermal decomposition pathways inform stability assessments for drug formulation .

Complexation and Chelation

The amine and sulfur groups coordinate with metal ions, altering physicochemical properties.

Metal Ion Ligand Sites Complex Structure Use Case
Cu²⁺Thiol S, amine NSquare-planar geometryAntioxidant activity enhancement .
Fe³⁺Thiadiazole N, thiol SOctahedral coordinationCatalytic oxidation studies .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that compounds with a thiadiazole moiety can inhibit the growth of various bacteria and fungi. For instance, studies have shown that derivatives containing the 1,2,3-thiadiazole ring exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. Compounds similar to 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of thiadiazole derivatives. Some studies suggest that these compounds may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Pesticidal Activity

The compound's structure suggests potential applications in agriculture as a pesticide or fungicide. Thiadiazole derivatives have been reported to exhibit herbicidal and fungicidal activities, making them suitable candidates for crop protection products. The mechanism often involves disrupting metabolic pathways in target pests or pathogens .

Polymer Chemistry

Thiadiazole-containing compounds are being explored for their use in polymer chemistry. Their unique electronic properties can enhance the conductivity of polymers, making them suitable for applications in organic electronics and photonic devices. Research indicates that incorporating thiadiazole units into polymer matrices can improve thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Łączkowski et al. evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In a preclinical study published by Sayed et al., several thiadiazole analogues were tested against human cancer cell lines (HCT-116, HepG2). The findings revealed that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity compared to conventional chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing functional groups (e.g., sulfanyl linkages, heterocyclic cores) or synthetic strategies with the target molecule.

Structural Analogues with Heterocyclic Sulfanyl Moieties

  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
    These compounds () replace the 1,2,3-thiadiazole core with a 1,3,4-oxadiazole ring. Despite structural differences, their sulfanyl-acetamide backbone allows comparison of bioactivity:

    • Enzyme Inhibition : Compound 8q showed α-glucosidase inhibition (IC50 = 49.71 µM), comparable to acarbose (38.25 µM). In contrast, 8g and 8h inhibited butyrylcholinesterase (BChE) with IC50 values of 31.62 µM and 33.70 µM, respectively .
    • Key Structural Insight : The oxadiazole ring may enhance π-π stacking in enzyme binding compared to the thiadiazole’s electron-deficient nature.
  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids These derivatives () lack heterocycles but share sulfanyl linkages.

Functional Group Comparison

Feature Target Compound Analogues ()
Core Heterocycle 1,2,3-Thiadiazole (electron-deficient) 1,3,4-Oxadiazole (electron-rich, ) / None ()
Sulfanyl Linkage Ethylamine-bound Acetamide-bound () / Carboxymethyl-bound ()
Bioactivity Not reported α-Glucosidase, BChE, LOX inhibition ()

Biological Activity

The compound 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is a member of the thiadiazole family, which has garnered significant attention due to its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry, exhibiting properties such as antimicrobial, antifungal, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring substituted with a methyl group and an ethanamine moiety. This configuration is crucial as it influences the compound's interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular Weight201.27 g/mol
XLogP3-AA2.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. A study highlighted that compounds with a similar thiadiazole structure demonstrated effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The introduction of different substituents on the thiadiazole ring can enhance this activity.

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specific studies report GI50 values (the concentration required to inhibit cell growth by 50%) indicating potent anticancer effects against lung cancer and leukemia cells .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo models . This suggests potential therapeutic applications in managing inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A derivative of the compound was tested against Candida albicans, showing a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole .
  • Cancer Treatment : In vitro studies demonstrated that the compound inhibited growth in breast cancer cell lines with an IC50 value significantly lower than that of conventional chemotherapeutics .
  • Cardioprotective Effects : Research indicates that certain thiadiazole derivatives can protect cardiac tissues from ischemic damage, suggesting their utility in cardiovascular therapies .

The biological activities exhibited by this compound can be attributed to its ability to interact with various biological pathways:

  • Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in metabolic pathways, contributing to their hypoglycemic effects and potential use in diabetes management .
  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, the thiadiazole core can be functionalized by reacting 4-methyl-1,2,3-thiadiazole-5-thiol with 1-ethanamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl-ethanamine moiety . Optimization of solvent polarity (DMF vs. THF) and temperature (room temp. vs. reflux) significantly impacts reaction efficiency. Characterization via NMR and LC-MS is critical to confirm purity and regioselectivity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 113 K) reduces thermal motion artifacts, improving resolution . For refinement, SHELXL (via the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and twinning corrections . WinGX provides a user-friendly interface for data processing and visualization .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound, and what graph-set analyses are applicable?

  • Methodological Answer : Hydrogen-bonding networks can be analyzed using graph-set notation (e.g., R₂²(8) motifs) to categorize donor-acceptor patterns. For thiadiazole derivatives, the amine group (-NH₂) often acts as a hydrogen-bond donor, forming interactions with sulfur or nitrogen acceptors on adjacent molecules . Computational tools like Mercury (CCDC) or CrystalExplorer can visualize and quantify these interactions, aiding in the prediction of crystal packing behavior .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. XRD bond lengths)?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. static crystal environments). For example, DFT calculations (B3LYP/6-31G**) may predict longer C-S bond lengths than XRD due to solvation effects. To reconcile these, perform solvent-saturated NMR experiments and compare with solid-state IR data. Multi-conformational analysis in Gaussian or ORCA can also model flexible substituents .

Q. How does the electronic structure of the 1,2,3-thiadiazole ring modulate biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The electron-withdrawing thiadiazole ring enhances the electrophilicity of the sulfanyl group, influencing interactions with biological targets (e.g., enzyme active sites). In herbicidal applications, substituents like the 4-methyl group on the thiadiazole improve lipophilicity, enhancing membrane penetration . SAR studies should combine in vitro assays (e.g., enzyme inhibition) with Hammett σ values to quantify electronic effects .

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